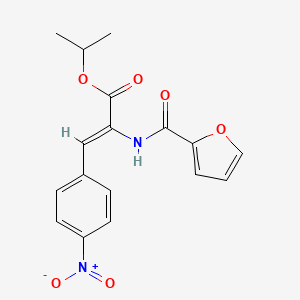

isopropyl 2-(2-furoylamino)-3-(4-nitrophenyl)acrylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to isopropyl 2-(2-furoylamino)-3-(4-nitrophenyl)acrylate often involves multi-step processes including condensation, acrylation, and nitration reactions. For instance, the synthesis of related furan derivatives and acrylates typically employs reactions like condensation of acryloyl chloride with amines and subsequent modification through nitration to introduce the nitrophenyl group (Pevzner, 2016).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of the furoyl group, an acrylate moiety, and a nitrophenyl group. X-ray crystallography and theoretical calculations, including semiempirical methods, are commonly used to determine the preferred conformation and to study the molecule's geometry (Plutín et al., 2005).

Chemical Reactions and Properties

The chemical behavior of isopropyl 2-(2-furoylamino)-3-(4-nitrophenyl)acrylate can be anticipated to involve reactions typical for acrylates, furans, and nitro compounds. These might include polymerization, addition reactions, and interactions with nucleophiles. The nitro group could also undergo reduction under certain conditions (Thamizharasi, Gnanasundaram, & Reddy, 1997).

Physical Properties Analysis

The physical properties such as solubility, melting point, and boiling point of isopropyl 2-(2-furoylamino)-3-(4-nitrophenyl)acrylate can be inferred from its molecular structure. Compounds with similar structures show solubility in common organic solvents and exhibit specific thermal properties as determined by techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Nanjundan, Selvamalar, & Jayakumar, 2004).

Chemical Properties Analysis

Chemically, isopropyl 2-(2-furoylamino)-3-(4-nitrophenyl)acrylate is expected to exhibit reactivity associated with its functional groups. The acrylate group may participate in radical or ionic polymerizations, the furoylamino group could engage in hydrogen bonding and other non-covalent interactions, while the nitro group might be involved in redox reactions and serve as an electron-withdrawing group, influencing the compound's overall reactivity (Asiri, Karabacak, Kurt, & Alamry, 2011).

Applications De Recherche Scientifique

Hemoglobin Adducts and Acrylamide Exposure

A study on hemoglobin adducts of acrylamide and acrylonitrile among laboratory workers, smokers, and nonsmokers highlighted the occupational exposure to acrylamides, such as those encountered in polyacrylamide gel electrophoresis (PAGE) used in research laboratories. The findings underscore the importance of monitoring acrylamide exposure due to its presence in tobacco smoke and laboratory environments, emphasizing the need for evaluating potential risks, including genotoxic and reproductive effects (Bergmark, 1997).

Acrylate-Induced Contact Dermatitis

Research on acrylate systemic contact dermatitis and allergic reactions to various acrylate compounds provides insight into the sensitization potential of these chemicals, which are widely used in medical, dental, and cosmetic applications. Such studies are crucial for understanding the allergenic properties of acrylates and guiding safe use in consumer products and professional settings (Sauder & Pratt, 2015).

Occupational Allergies from Acrylate Compounds

Investigations into occupational allergic contact dermatitis from acrylate compounds, including cases among dental assistants and process workers, contribute to the body of knowledge on workplace safety concerning acrylates. These findings highlight the need for awareness and protective measures to prevent sensitization and dermatitis in environments where acrylates are used (Jolanki, Kanerva, & Estlander, 1995).

Isopropyl Alcohol as a Biochemical Marker

A study on the use of isopropyl alcohol (IPA) and its metabolism to acetone in forensic investigations provides an example of the diverse applications of isopropyl compounds in scientific research. This research emphasizes the role of IPA and acetone levels in determining biochemical disturbances and conditions at the time of death, illustrating the utility of such compounds in medical and forensic contexts (Palmiere et al., 2012).

Propriétés

IUPAC Name |

propan-2-yl (Z)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-11(2)25-17(21)14(18-16(20)15-4-3-9-24-15)10-12-5-7-13(8-6-12)19(22)23/h3-11H,1-2H3,(H,18,20)/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDIZOBDEKCDAO-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-difluorophenoxy)acetyl]-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4558286.png)

![1-(2,4-difluorophenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4558293.png)

![2-[3-oxo-1-[2-oxo-2-(2-thienyl)ethyl]-3-(2-thienyl)propyl]benzoic acid](/img/structure/B4558308.png)

![4-methyl-3-[(phenylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4558342.png)

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4558348.png)

![2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4558373.png)

![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-ethylbenzenesulfonamide](/img/structure/B4558389.png)